molecular formula C11H14N2O2 B15219703 (4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

Cat. No.: B15219703
M. Wt: 206.24 g/mol
InChI Key: CIGBROKNYDIEQX-RQJHMYQMSA-N
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Description

(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a complex organic compound belonging to the class of methanoindazoles. This compound is characterized by its unique bicyclic structure, which includes a fused indazole ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of azides with acetylenedicarboxylic acid esters can yield triazoles, which upon further cyclization form the desired methanoindazole structure . The reaction conditions often involve the use of catalysts such as copper(I) iodide (CuI) and solvents like toluene, with heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used Oxidation reactions yield oxidized derivatives such as ketones or carboxylic acids, while reduction reactions produce reduced forms like alcohols or amines

Scientific Research Applications

(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of (4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate stands out due to its unique methanoindazole structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various scientific fields.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (1S,7R)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-8-6-3-4-7(5-6)9(8)12-13-10/h6-7H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1

InChI Key

CIGBROKNYDIEQX-RQJHMYQMSA-N

Isomeric SMILES

CCOC(=O)C1=NNC2=C1[C@@H]3CC[C@H]2C3

Canonical SMILES

CCOC(=O)C1=NNC2=C1C3CCC2C3

Origin of Product

United States

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